molecular formula C35H49N11O9S2 B116739 Eptifibatide CAS No. 148031-34-9

Eptifibatide

Cat. No. B116739
M. Wt: 832 g/mol
InChI Key: CZKPOZZJODAYPZ-UHFFFAOYSA-N
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Description

Eptifibatide is an anti-coagulant that selectively and reversibly blocks the platelet glycoprotein IIb/IIIa receptor . It is a cyclic heptapeptide derived from a protein found in the venom of the southeastern pygmy rattlesnake . It is used to prevent blood clots or heart attack in people with severe chest pain or other conditions, and in those who are undergoing a procedure called angioplasty (to open blocked arteries) .


Synthesis Analysis

Eptifibatide is synthesized using a solid phase polypeptide synthesis method . The synthesis involves preparing eptifibatide resin, conducting acidolysis on the resin to obtain a crude linear peptide product, oxidizing to obtain a crude Eptifibatide product, and purifying and exchanging salt to obtain an Eptifibatide finished product .


Molecular Structure Analysis

Eptifibatide is a cyclic heptapeptide containing 6 amino acids and 1 mercaptopropionyl (des-amino cysteinyl) residue . An interchain disulfide bridge is formed between the cysteine amide and the mercaptopropionyl residue .


Chemical Reactions Analysis

Eptifibatide is a glycoprotein IIb/IIIa inhibitor that blocks different pathways in platelet activation and aggregation . It inhibits platelet aggregation by reversibly binding to the platelet receptor glycoprotein (GP) IIb/IIIa of human platelets, thus preventing the binding of fibrinogen, von Willebrand factor, and other adhesive ligands .


Physical And Chemical Properties Analysis

Eptifibatide has a molecular formula of C35H49N11O9S2 and a molecular weight of 831.97 g/mol . It is a mixture component with a concentration of >= 1 - < 5 w/w .

Scientific Research Applications

Role in Acute Coronary Syndromes

Eptifibatide is prominently researched for its applications in managing acute coronary syndromes (ACS). It's a part of the glycoprotein IIb/IIIa inhibitors class, blocking fibrinogen and von Willebrand factor-mediated platelet aggregation. Eptifibatide has demonstrated effectiveness in reducing morbidity and mortality in patients undergoing angioplasty and those with unstable angina (Stringer, 1999). The evolving role of these inhibitors, including eptifibatide, continues to be a significant area of research, especially in the context of percutaneous coronary intervention (PCI) and ACS (Crouch, Nappi & Cheang, 2003).

Perioperative Bridging

The efficacy and safety of eptifibatide as a perioperative bridge are notable, particularly as a substitute for oral P2Y12 inhibitors to allow platelet function recovery before procedures. Eptifibatide, along with tirofiban and cangrelor, is preferred over abciximab for perioperative bridging due to its pharmacokinetic/pharmacodynamic properties and comparable efficacy and safety in this context (Van Tuyl, Newsome & Hollis, 2019).

Bridging Therapy during Surgery

In patients needing surgery soon after drug-eluting cardiac stent implantation, eptifibatide serves as an effective and safe bridge therapy during the temporary withdrawal of oral agents. This approach ensures a low rate of ischemic events while managing the increased thrombotic and bleeding risk associated with such surgical procedures (Morici et al., 2014).

Safety And Hazards

Eptifibatide may cause damage to organs (Blood) if swallowed . It is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-[20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H49N11O9S2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKPOZZJODAYPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H49N11O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60861477
Record name {11-(4-Carbamimidamidobutyl)-3-carbamoyl-20-[(1H-indol-3-yl)methyl]-1,9,12,15,18,21-hexaoxodocosahydro-7H-pyrrolo[2,1-g][1,2,5,8,11,14,17,20]dithiahexaazacyclotricosin-17-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60861477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

832.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eptifibatide Acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21,100
Citations
RM Scarborough - American Heart Journal, 1999 - Elsevier
… eptifibatide, which was developed by mimicking the GP IIb/IIIa blocker barbourin, found in the venom of the southeastern pigmy rattlesnake. Eptifibatide … ) trials, eptifibatide was found to …
Number of citations: 161 www.sciencedirect.com
DR Phillips, RM Scarborough - The American journal of cardiology, 1997 - Elsevier
… Like barbourin, eptifibatide is a specific and robust inhibitor of the … studies have established that eptifibatide can inhibit thrombosis … In clinical trials, eptifibatide has not been found to be …
Number of citations: 311 www.sciencedirect.com
Impact-II Investigators - The Lancet, 1997 - Elsevier
BACKGROUND: Platelet-mediated thrombosis has been implicated in the development of ischaemic complications of percutaneous coronary intervention. We investigated whether …
Number of citations: 876 www.sciencedirect.com
RP Giugliano, JA White, C Bode… - … England Journal of …, 2009 - Mass Medical Soc
… , routine administration of eptifibatide with delayed, provisional … assigned to receive either early eptifibatide (two boluses, … use of eptifibatide after angiography (delayed eptifibatide). The …
Number of citations: 565 www.nejm.org
U Zeymer, H Wienbergen - Cardiovascular drug reviews, 2007 - Wiley Online Library
… of eptifibatide in … eptifibatide was that in the first ex vivo studies sodium citrate was used, an anticoagulant that chelates calcium and leads to an overestimation of the effect of eptifibatide …
Number of citations: 40 onlinelibrary.wiley.com
PURSUIT Trial Investigators - New England Journal of Medicine, 1998 - Mass Medical Soc
Background Aggregation of platelets is the pathophysiologic basis of the acute coronary syndromes. Eptifibatide, a synthetic cyclic heptapeptide, is a selective high-affinity inhibitor of …
Number of citations: 686 www.nejm.org
Esprit Investigators - Lancet (London, England), 2000 - pubmed.ncbi.nlm.nih.gov
… double-bolus dose of eptifibatide could improve outcomes of … were randomly allocated to receive eptifibatide, given as two … but arose more often with eptifibatide than placebo (1.3%, 13 …
Number of citations: 642 pubmed.ncbi.nlm.nih.gov
PA Gurbel, KP Bliden, KA Zaman, JA Yoho, KM Hayes… - Circulation, 2005 - Am Heart Assoc
… dose, and the comparative effect of eptifibatide with these regimens is unknown. … eptifibatide; 600 mg clopidogrel with or without eptifibatide) (Clopidogrel Loading With Eptifibatide to …
Number of citations: 483 www.ahajournals.org
IC Gilchrist, JC O'Shea, T Kosoglou, LK Jennings… - Circulation, 2001 - Am Heart Assoc
… eptifibatide in PCI. This report details the pharmacodynamic profiles of the higher-dose eptifibatide … -bolus, higher-dose eptifibatide regimen subsequently tested in the PCI indication. …
Number of citations: 122 www.ahajournals.org
MP Curran, GM Keating - Drugs, 2005 - Springer
… urine as eptifibatide, deaminated eptifibatide and other more polar metabolites, with no major eptifibatide metabolites in the plasma.[20] The elimination half-life of eptifibatide in patients …
Number of citations: 64 link.springer.com

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